molecular formula C18H14FN3O2 B5587953 N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide

N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide

Cat. No. B5587953
M. Wt: 323.3 g/mol
InChI Key: PJDNCQNXYWKVEB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. It has gained attention in the scientific community due to its potential therapeutic applications in the fields of cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Materials Science and Solar Cell Applications

N-(4-fluorobenzyl)-4-(2-pyrimidinyloxy)benzamide derivatives are utilized in materials science, specifically in the development of non-fullerene acceptors for polymer-based organic solar cells. The introduction of benzyl and fluorinated benzyl side chains, such as 4-fluorobenzyl, into N-annulated perylene diimide chromophores has demonstrated significant improvements in power conversion efficiencies, achieving upwards of 5.8% with different donor polymers. This highlights the compound's role in enhancing the performance of organic solar cells through molecular engineering (Nazari et al., 2018).

Molecular Imaging and Neuroscience

In neuroscience, fluorine-18 labeled analogues of benzamides, including this compound derivatives, have been developed for positron emission tomography (PET) imaging studies, particularly targeting the dopamine D2 receptor. These derivatives have been employed in in vivo studies to investigate their suitability for imaging applications, demonstrating their potential for studying neurotransmitter system dynamics and aiding in the diagnosis and research of neurological disorders (Mach et al., 1993).

Organic Chemistry and Drug Design

This compound and its derivatives are explored in the context of organic chemistry and drug design for their ability to inhibit certain biological targets. For example, derivatives have been synthesized and evaluated for their antitumor activities, indicating the compound's relevance in the development of novel chemotherapeutic agents. These studies underscore the molecule's versatility and potential as a scaffold for designing inhibitors with specific biological activities (Saito et al., 1999).

Chemical Solution Phase Transformations

Research into the chemical solution phase transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, including this compound, has shown that mass spectrometry can predict the reactivity of potential reaction centers in these molecules. This is crucial for understanding the stability and reactivity of such compounds in various chemical environments, which is essential for their application in synthetic chemistry and drug development (Wang et al., 2006).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-6-2-13(3-7-15)12-22-17(23)14-4-8-16(9-5-14)24-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDNCQNXYWKVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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